molecular formula C17H23N5O3 B12484383 Propan-2-yl 4-{[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]oxy}benzoate

Propan-2-yl 4-{[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]oxy}benzoate

Cat. No.: B12484383
M. Wt: 345.4 g/mol
InChI Key: HTWCSTDUKRATPE-UHFFFAOYSA-N
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Description

ISOPROPYL 4-{[4,6-BIS(DIMETHYLAMINO)-1,3,5-TRIAZIN-2-YL]OXY}BENZOATE is a complex organic compound that belongs to the class of triazine derivatives This compound is known for its unique chemical structure, which includes a benzoate group linked to a triazine ring substituted with dimethylamino groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ISOPROPYL 4-{[4,6-BIS(DIMETHYLAMINO)-1,3,5-TRIAZIN-2-YL]OXY}BENZOATE typically involves multiple steps. One common method starts with the preparation of 4,6-dichloro-1,3,5-triazine, which is then reacted with dimethylamine to introduce the dimethylamino groups. The resulting intermediate is then coupled with isopropyl 4-hydroxybenzoate under basic conditions to form the final product. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the coupling reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of automated systems ensures precise control over reaction parameters, leading to higher yields and purity of the final product. The purification process typically involves recrystallization or chromatography techniques to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

ISOPROPYL 4-{[4,6-BIS(DIMETHYLAMINO)-1,3,5-TRIAZIN-2-YL]OXY}BENZOATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can lead to a variety of substituted triazine derivatives .

Scientific Research Applications

ISOPROPYL 4-{[4,6-BIS(DIMETHYLAMINO)-1,3,5-TRIAZIN-2-YL]OXY}BENZOATE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ISOPROPYL 4-{[4,6-BIS(DIMETHYLAMINO)-1,3,5-TRIAZIN-2-YL]OXY}BENZOATE involves its interaction with specific molecular targets. In biological systems, it may inhibit enzyme activities by binding to the active sites or interacting with key amino acid residues. The triazine ring and dimethylamino groups play a crucial role in these interactions, facilitating binding through hydrogen bonding, hydrophobic interactions, and van der Waals forces .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ISOPROPYL 4-{[4,6-BIS(DIMETHYLAMINO)-1,3,5-TRIAZIN-2-YL]OXY}BENZOATE stands out due to its specific combination of a triazine ring with dimethylamino groups and a benzoate moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C17H23N5O3

Molecular Weight

345.4 g/mol

IUPAC Name

propan-2-yl 4-[[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]oxy]benzoate

InChI

InChI=1S/C17H23N5O3/c1-11(2)24-14(23)12-7-9-13(10-8-12)25-17-19-15(21(3)4)18-16(20-17)22(5)6/h7-11H,1-6H3

InChI Key

HTWCSTDUKRATPE-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)C1=CC=C(C=C1)OC2=NC(=NC(=N2)N(C)C)N(C)C

Origin of Product

United States

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